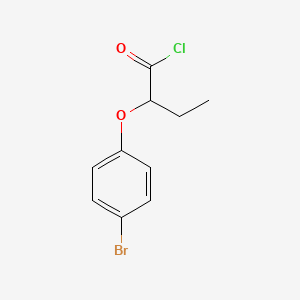

2-(4-Bromophenoxy)butanoyl chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)butanoyl chloride typically involves the reaction of 4-bromophenol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution due to the electron-withdrawing effects of the adjacent bromophenoxy group. Key reactions include:

a. Reaction with Amines

-

Products: Substituted amides

-

Conditions: Base (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or chloroform.

-

Example: Reaction with L-valine forms 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (94% yield) .

b. Reaction with Alcohols

-

Products: Esters

-

Conditions: Catalytic acid or base in aprotic solvents.

-

Example: Reaction with tert-butylamine produces N-(tert-butyl)-4-(trifluoromethyl)benzamide (90% yield) .

c. Reaction with Thiols

-

Products: Thioesters

-

Conditions: Mildly basic conditions to deprotonate thiols.

-

Example: Synthesis of thiourea derivatives via reaction with potassium thiocyanate (92% yield) .

Hydrolysis

Hydrolysis of the acyl chloride group occurs in aqueous environments:

-

Products: 4-Bromophenol and butanoic acid derivatives.

-

Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Kinetics: Accelerated under reflux conditions.

Friedel-Crafts Acylation

The compound acts as an acylating agent in aromatic electrophilic substitution:

-

Products: 4-Bromophenoxypropanoyl-substituted arenes.

-

Conditions: Lewis acid catalysts (e.g., AlCl₃) in nonpolar solvents like toluene.

-

Example: Acylation of benzene derivatives yields N-(1-aryl-3-methyl-1-oxobutan-2-yl)benzamides (83% yield) .

Cyclodehydration Reactions

Intramolecular cyclization forms heterocyclic compounds:

-

Products: Oxazolones or benzoxazinones.

-

Conditions: Catalytic ethyl chloroformate and 4-methylmorpholine.

-

Example: Formation of 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (90% yield) .

Comparative Reaction Data

Mechanistic Insights

-

Nucleophilic Substitution: Proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, (2) elimination of chloride .

-

Hydrolysis: Follows SN2 or SN1 pathways depending on solvent polarity and pH.

-

Friedel-Crafts: Involves generation of acylium ion intermediates stabilized by AlCl₃ .

Stability and Handling

Applications De Recherche Scientifique

Organic Synthesis

2-(4-Bromophenoxy)butanoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful for:

- Nucleophilic Acyl Substitution : Reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Friedel-Crafts Acylation : Acts as an acylating agent to introduce the bromophenoxybutanoyl group into aromatic compounds.

Medicinal Chemistry

The compound is employed in the development of pharmaceutical agents. Its ability to modify biological molecules makes it valuable in:

- Drug Design : Used to create drug candidates by modifying existing pharmaceutical compounds.

- Proteomics Research : Functions as a reagent for the modification of proteins and peptides, facilitating studies on protein structure and function .

Material Science

In material science, this compound is utilized for synthesizing advanced materials:

- Polymer Synthesis : It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

- Nanomaterials : Potential applications in creating nanostructured materials for electronics and photonics.

Case Study 1: Proteomics Research

In a study focused on proteomics, this compound was used to modify peptides, allowing researchers to investigate protein interactions at a molecular level. The modifications facilitated mass spectrometry analysis, enabling the identification of post-translational modifications critical for understanding cellular processes .

Case Study 2: Drug Development

A pharmaceutical company utilized this compound in synthesizing a new class of anti-cancer agents. The compound's unique reactivity allowed for the efficient introduction of functional groups necessary for biological activity, leading to promising results in preclinical trials .

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenoxy)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenoxy)butanoyl chloride

- 2-(4-Fluorophenoxy)butanoyl chloride

- 2-(4-Methylphenoxy)butanoyl chloride

Uniqueness

2-(4-Bromophenoxy)butanoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different substituents. This uniqueness makes it valuable in specific synthetic applications and research studies .

Activité Biologique

2-(4-Bromophenoxy)butanoyl chloride, with the molecular formula C10H10BrClO2, is an organic compound notable for its potential biological activities. This compound features a bromophenoxy group and a butanoyl moiety, which contribute to its reactivity and interactions in biological systems. Understanding its biological activity is critical for applications in medicinal chemistry and pharmacology.

- Molecular Weight : 277.54 g/mol

- Structure : The compound consists of a bromophenyl ether linked to a butanoyl chloride, which enhances its electrophilic character, making it a potential candidate for further chemical modifications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and antifungal agent. The following sections detail specific activities, including antibacterial and antifungal properties, along with relevant case studies and findings.

Antimicrobial Activity

-

Antibacterial Properties :

- Compounds similar to this compound have shown promising antibacterial activity against various strains of bacteria. For instance, derivatives of related compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.195 μg/mL against Staphylococcus aureus and Escherichia coli .

- The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, which is crucial for DNA replication .

-

Antifungal Properties :

- Studies indicate that compounds with similar structural motifs exhibit significant antifungal activity. For example, certain derivatives were effective against Candida neoformans, achieving MIC values as low as 0.06 μg/mL .

- The selectivity index (SI) for these compounds often exceeds 1,000, indicating a high degree of selectivity towards fungal cells over mammalian cells .

Case Study 1: Antifungal Efficacy

In a comparative study on the antifungal efficacy of acylhydrazones containing bromophenyl groups, several derivatives were synthesized and tested. The results indicated that compounds with a 4-bromophenyl substituent displayed excellent time-kill profiles against C. neoformans, effectively eradicating the fungus at concentrations as low as 0.5 μg/mL within six hours .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various bromophenyl derivatives to determine their biological activity. It was found that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced antifungal potency while maintaining low toxicity levels in mammalian cell lines .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type | Selectivity Index |

|---|---|---|---|

| This compound | TBD | Antibacterial | TBD |

| Compound A | 0.195 | Antibacterial | >100 |

| Compound B | 0.06 | Antifungal | >1000 |

| Compound C | TBD | Antifungal | TBD |

Propriétés

IUPAC Name |

2-(4-bromophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNPEWBYDYGUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.